Sulfadoxine

Catalog No.
S544113
CAS No.
2447-57-6
M.F
C12H14N4O4S
M. Wt
310.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadoxine

CAS Number

2447-57-6

Product Name

Sulfadoxine

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N

SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

2.96e-01 g/L

Synonyms

Fanasil, Ro 4 4393, Ro 4-4393, Ro 44393, Sulfadoxine, Sulformethoxine, Sulformetoxine, Sulforthomidine, Sulphormetoxin, Sulphorthodimethoxine

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfadoxin is 310.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfadoxine is a sulfonamide antibiotic characterized by its long-lasting effects, primarily used in combination with pyrimethamine to treat malaria. Its chemical formula is C12H14N4O4SC_{12}H_{14}N_{4}O_{4}S, and it features a pyrimidine ring with methoxy substituents at the 5- and 6-positions, along with a 4-aminobenzenesulfonamido group. This structure allows sulfadoxine to competitively inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in certain pathogens, particularly Plasmodium falciparum .

  • Toxicity: Sulfadoxine can cause side effects like nausea, vomiting, and skin rashes [8]. In rare cases, it can lead to severe allergic reactions or bone marrow suppression [8].
  • Contraindications: People with hypersensitivity to sulfa drugs, severe liver or kidney disease, or pregnant women should avoid Sulfadoxine [8].

Data source:

  • US Patent and Trademark Office: Patent on Sulfadoxine production process (reference for general information on synthesis, not specific details)
  • ScienceDirect: The hydrolysis of sulfonamides

Sulfadoxine's primary mechanism of action involves the inhibition of dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin diphosphate to form dihydropteroate. This inhibition disrupts folate synthesis, essential for nucleic acid production and cellular growth in bacteria and protozoa . The competitive nature of this inhibition means that sulfadoxine mimics PABA, effectively blocking its incorporation into folate .

The synthesis of sulfadoxine typically involves several steps:

  • Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine structure is synthesized.
  • Introduction of methoxy groups: Methoxy substituents are added to the 5- and 6-positions of the pyrimidine ring.
  • Coupling with sulfanilamide: The final step involves coupling the modified pyrimidine with sulfanilamide to form sulfadoxine .

These methods can vary in complexity and yield depending on the specific reagents and conditions used.

Sulfadoxine is primarily used for:

  • Treatment of malaria: Often in combination with pyrimethamine (marketed as Fansidar) to combat chloroquine-resistant strains.
  • Prophylaxis against malaria: Although its use for prevention has declined due to resistance issues.
  • Veterinary medicine: Used in livestock to treat various infections .

Sulfadoxine interacts with several drugs due to its high protein binding affinity (approximately 94%). Notable interactions include:

  • Warfarin: Increased anticoagulant effects due to displacement from plasma proteins.
  • Sulfonylureas: Enhanced hypoglycemic effects.
  • Phenytoin: Increased risk of toxicity due to altered metabolism .

Adverse effects can also arise from these interactions, particularly hypersensitivity reactions and hematologic issues.

Sulfadoxine shares structural and functional similarities with several other sulfonamides. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Characteristics
SulfadiazineSimilar sulfonamide structureTreatment of bacterial infectionsShorter half-life compared to sulfadoxine
SulfamethoxazoleSimilar sulfonamide structureTreatment of urinary tract infectionsOften combined with trimethoprim
SulfanilamideBasic sulfonamide structureTreatment of bacterial infectionsFirst sulfonamide discovered
TrimethoprimStructural analogSynergistic use with sulfamethoxazoleInhibits dihydrofolate reductase

Sulfadoxine stands out due to its long half-life and specific use against protozoal infections, particularly malaria, where it is often combined with pyrimethamine for enhanced efficacy .

Enzyme Target and Catalytic Function

Dihydropteroate synthase represents the primary molecular target of sulfadoxine in Plasmodium falciparum and related species [1] [2]. This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, a critical intermediate in the folate biosynthesis pathway [3] [4]. The enzyme exhibits a characteristic triosephosphate isomerase barrel structure with an eight-stranded parallel β-sheet core surrounded by peripheral α-helices [3].

Table 1: DHPS Mutations Associated with Sulfadoxine Resistance

CodonWild TypeMutantMutationEffect on Sulfadoxine ResistanceIC50 Fold ChangeGeographical DistributionMolecular Mechanism
S436Serine (S)Alanine (A) / Phenylalanine (F)S436A / S436FModerate increase2-5xEast Africa, AsiaDisrupts binding site architecture
A437Alanine (A)Glycine (G)A437GHigh increase (Key mutation)5-10xWorldwide (First to appear)Loss of hydrophobic interactions with sulfadoxine
K540Lysine (K)Glutamic acid (E)K540EModerate increase2-3xEast/South AfricaCharge reversal affects binding site conformation
A581Alanine (A)Glycine (G)A581GMinor increase1.5-2xEast Africa, AsiaIncreased flexibility in binding region
A613Alanine (A)Serine (S) / Threonine (T)A613S / A613TMinor increase1.5-2xAfrica, AsiaReduced hydrophobic contacts
I431Isoleucine (I)Valine (V)I431VModerate increase2-4xWest/Central AfricaUnknown (emerging mutation)

Competitive Inhibition Mechanism

Sulfadoxine functions as a competitive inhibitor of para-aminobenzoic acid binding to dihydropteroate synthase [1] [5] [6]. The molecular basis of this inhibition involves the structural similarity between sulfadoxine and para-aminobenzoic acid, allowing the drug to occupy the substrate binding site and prevent normal enzymatic function [5] [4]. Kinetic studies demonstrate that sulfadoxine exhibits competitive inhibition characteristics with Ki values ranging from 0.14 μM in sensitive strains to over 112 μM in highly resistant parasites [1].

The enzyme demonstrates ordered sequential binding kinetics, requiring dihydropterin pyrophosphate binding before para-aminobenzoic acid can associate with the active site [4]. This binding mechanism influences sulfadoxine inhibition patterns and contributes to the drug's specificity for the malaria parasite enzyme compared to host folate metabolism.

Quantitative Inhibition Parameters

Comprehensive enzyme kinetic analyses reveal that wild-type Plasmodium falciparum dihydropteroate synthase exhibits a Km value of 8.1 ± 2.9 μM for para-aminobenzoic acid and demonstrates high sensitivity to sulfadoxine inhibition with Ki values of 0.14 μM [1] [7]. Parasite extracts contain approximately 10 units of dihydropteroate synthase activity per milligram of protein, indicating the enzyme's essential role in parasite metabolism [7].

Table 2: Cumulative Resistance Patterns in DHPS Mutations

GenotypeMutationsResistance LevelIC50 Range (μM)Clinical Significance
Wild Type (SAKAA)NoneSensitive0.1-0.5Fully susceptible to sulfadoxine
Single Mutant (SGKAA)A437GLow0.5-2.0Initial resistance development
Double Mutant (SGKEA)A437G + K540EModerate2.0-10.0Reduced SP efficacy
Triple Mutant (SGEGA)A437G + K540E + A581GHigh10.0-50.0Significant treatment failure risk
Quadruple Mutant (FGEGA)S436F + A437G + K540E + A581GVery High50.0-112.0Severe resistance, treatment failure

Structure-Activity Relationships in Sulfonamide Antimalarials

Molecular Recognition Elements

Structure-activity relationship studies reveal that sulfadoxine's antimalarial efficacy depends on specific molecular features that enable recognition by dihydropteroate synthase [8] [9]. The sulfonamide functional group (-SO2NH2) represents the essential pharmacophore for enzyme inhibition, while the pyrimidine ring system provides specificity for the malaria parasite enzyme [10] [11].

Comparative molecular field analysis of sulfonamide compounds demonstrates that steric and electrostatic properties significantly influence binding affinity [8]. The presence of electronegative substituents at specific positions enhances inhibitory potency, while bulky aromatic substituents can reduce activity through steric hindrance [8] [9].

Chemical Optimization Studies

Quantitative structure-activity relationship analyses of sulfonamide derivatives identify key structural determinants for enhanced antimalarial activity [9] [12]. Primary benzene sulfonamides exhibit variable antimalarial potency, with IC50 values ranging from 1.2 to 15.8 μM against Plasmodium falciparum [12] [13]. Structure modification studies demonstrate that carbohydrate moieties tethered to the sulfonamide core can improve selectivity and reduce cytotoxicity [9].

Table 3: Comparative Inhibition of DHPS by Sulfonamides

CompoundKi (μM) - Wild TypeKi (μM) - ResistantFold IncreaseClinical Use
Sulfadoxine0.14112800Antimalarial (with pyrimethamine)
Sulfamethoxazole0.0845562Antibacterial
Sulfathiazole0.0525500Antibacterial
Dapsone0.0215750Antimalarial, anti-leprosy

Cross-Resistance Patterns

Extensive cross-resistance studies demonstrate that mutations in dihydropteroate synthase confer similar levels of resistance across different sulfonamide compounds [1] [14]. The slope analysis of Ki values for various sulfa drugs shows no significant deviation from linearity, indicating that each amino acid change affects binding affinity equally for different inhibitors [1]. This suggests that sulfadoxine-resistant parasites exhibit cross-resistance to sulfamethoxazole, sulfathiazole, and dapsone through the same molecular mechanisms.

Resistance Mechanisms: Mutational Analysis of dhps Gene Variants

Primary Resistance Mutations

The A437G mutation in dihydropteroate synthase represents the critical initial step in sulfadoxine resistance development [15] [16] [17]. This substitution causes a loss of hydrophobic interactions between the alanine side chain and the sulfadoxine aromatic ring, significantly reducing binding affinity [14]. Molecular modeling studies demonstrate that the A437G mutation results in decreased stability of the drug-enzyme complex through disruption of key binding interactions.

Transfection studies using Plasmodium falciparum confirm that the A437G mutation alone confers a five-fold increase in sulfadoxine resistance, with IC50 values increasing from 120 ± 45 ng/ml to 614 ± 229 ng/ml [15]. This mutation appears first in field isolates and provides the foundation for subsequent resistance development.

Secondary Resistance Mechanisms

Additional mutations accumulate in a stepwise manner, with K540E and A581G representing the most clinically significant secondary changes [16] [18] [19]. The K540E mutation involves a charge reversal from positive to negative at position 540, located approximately 10 Å from the sulfadoxine binding site [14]. This change reorients critical contact residues and causes moderate alterations to binding site conformation.

The A581G mutation introduces increased flexibility in the binding region through replacement of alanine with the smaller glycine residue [14] [20]. Although located approximately 9 Å from the active site, this change affects nearby contact residues and contributes to reduced drug binding affinity.

Quintuple and Higher-Order Mutations

The combination of triple dihydrofolate reductase mutations (N51I/C59R/S108N) with double dihydropteroate synthase mutations (A437G/K540E) represents the quintuple mutant genotype associated with clinical treatment failure [21] [22]. Prevalence studies demonstrate that 78% of Plasmodium falciparum isolates in high-resistance areas carry this quintuple mutation pattern [21].

Molecular dynamics simulations reveal that sulfadoxine detaches from the binding site in A581G and A613S mutants before simulation completion, indicating severe disruption of drug-enzyme interactions [3]. The A613S mutation exhibits multimodal conformational dynamics, suggesting multiple equilibrium positions that compromise stable drug binding.

Synergistic Effects with Pyrimethamine and Other Antifolates

Molecular Basis of Synergy

The synergistic interaction between sulfadoxine and pyrimethamine arises from their sequential inhibition of the folate biosynthesis pathway [23] [24] [25]. Sulfadoxine blocks dihydropteroate synthase upstream, while pyrimethamine inhibits dihydrofolate reductase downstream, creating a dual blockade that prevents parasite folate metabolism [2] [26]. This combination produces antimalarial effects 100-1000 times more potent than either drug alone [24].

Table 4: Synergistic Effects of Sulfadoxine-Pyrimethamine Combination

Drug CombinationTarget EnzymeMechanismIC50 (µM)Folate EffectClinical Efficacy
Sulfadoxine aloneDHPSCompetitive inhibition of pABA binding10-50Completely antagonized by physiological folatePoor (monotherapy ineffective)
Pyrimethamine aloneDHFRCompetitive inhibition of dihydrofolate reduction0.1-1.0Reduced by high folate levelsLimited (resistance develops rapidly)
Sulfadoxine + PyrimethamineDHPS + DHFRSequential blockade of folate pathway0.01-0.1Synergy maintained at low folate levelsHigh (100-1000x more potent than monotherapy)

Folate-Dependent Interactions

The degree of synergy between sulfadoxine and pyrimethamine depends critically on prevailing folate concentrations [23] [27]. In folate-free conditions, sulfadoxine alone demonstrates potent antimalarial activity with IC50 values of 0.001 μM [27]. However, physiological folate concentrations (0.01 mg/L) cause a 1000-fold reduction in sulfadoxine activity, while high folate levels (1.0 mg/L) reduce pyrimethamine activity by 100-fold [27].

Table 5: Effect of Folate Concentration on Antifolate Drug Activity

ParameterFolate-free mediumPhysiological folate (0.01 mg/L)High folate (1.0 mg/L)Fold Change
Sulfadoxine IC50 (µM)0.0011.010.010,000x
Pyrimethamine IC50 (µM)0.010.050.550x
SP Combination IC50 (µM)0.0010.010.1100x

Additional Antifolate Interactions

The combination maintains synergistic efficacy even when individual components lose activity due to folate interference [23]. Low concentrations of pyrimethamine (10⁻⁷ M) can restore sulfadoxine inhibition by blocking folate uptake and utilization pathways [23]. This suggests that pyrimethamine targets additional sites beyond dihydrofolate reductase, contributing to the restoration of dihydropteroate synthase as a relevant target for sulfadoxine.

Table 6: Biochemical Interaction Parameters for Sulfadoxine and Target Enzymes

EnzymeSubstrateKm (µM)InhibitorKi (µM)Inhibition TypeBinding Affinity
DHPS (Wild Type)pABA8.1 ± 2.9Sulfadoxine0.14CompetitiveHigh
DHPS (A437G mutant)pABA12.3 ± 3.5Sulfadoxine5.2CompetitiveReduced
DHPS (Triple mutant)pABA15.7 ± 4.1Sulfadoxine112CompetitiveVery Low
DHFR (Wild Type)Dihydrofolate2.5 ± 0.8Pyrimethamine0.05CompetitiveVery High

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

310.07357611 g/mol

Monoisotopic Mass

310.07357611 g/mol

Heavy Atom Count

21

LogP

0.7
0.7 (LogP)
0.70

Appearance

Solid powder

Melting Point

190-194 °C
190 - 194 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88463U4SM5

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (10.91%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (39.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (10.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (49.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulfadoxine is used in combination with pyrimethamine for the treatment or prevention of malaria. It can also be used to treat various infections in livestock as well. Sulfadoxine and pyrimethamine is indicated for the treatment of Plasmodium falciparum malaria in those patients in whom chloroquine resistance is suspected.

Pharmacology

Sulfadoxine helps inhibit the enzyme dihydropteroate synthetase which is an enzyme necessary in the conversion of PABA to folic acid. As folic acid is vital to the synthesis, repair, and methylation of DNA which is vital to cell growth in Plasmodium falciparum. With this vital nutrient lacking, the parasite has difficulty in reproducing.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

MeSH Pharmacological Classification

Antimalarials

Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2447-57-6

Wikipedia

Sulfadoxine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023
1: Nzila A, Okombo J, Molloy AM. Impact of folate supplementation on the efficacy of sulfadoxine/pyrimethamine in preventing malaria in pregnancy: the potential of 5-methyl-tetrahydrofolate. J Antimicrob Chemother. 2014 Feb;69(2):323-30. doi: 10.1093/jac/dkt394. Epub 2013 Oct 14. Review. PubMed PMID: 24126794.
2: Kayentao K, Garner P, van Eijk AM, Naidoo I, Roper C, Mulokozi A, MacArthur JR, Luntamo M, Ashorn P, Doumbo OK, ter Kuile FO. Intermittent preventive therapy for malaria during pregnancy using 2 vs 3 or more doses of sulfadoxine-pyrimethamine and risk of low birth weight in Africa: systematic review and meta-analysis. JAMA. 2013 Feb 13;309(6):594-604. doi: 10.1001/jama.2012.216231. Review. PubMed PMID: 23403684; PubMed Central PMCID: PMC4669677.
3: Abdul-Ghani R, Farag HF, Allam AF. Sulfadoxine-pyrimethamine resistance in Plasmodium falciparum: a zoomed image at the molecular level within a geographic context. Acta Trop. 2013 Feb;125(2):163-90. doi: 10.1016/j.actatropica.2012.10.013. Epub 2012 Nov 3. Review. PubMed PMID: 23131424.
4: Aponte JJ, Schellenberg D, Egan A, Breckenridge A, Carneiro I, Critchley J, Danquah I, Dodoo A, Kobbe R, Lell B, May J, Premji Z, Sanz S, Sevene E, Soulaymani-Becheikh R, Winstanley P, Adjei S, Anemana S, Chandramohan D, Issifou S, Mockenhaupt F, Owusu-Agyei S, Greenwood B, Grobusch MP, Kremsner PG, Macete E, Mshinda H, Newman RD, Slutsker L, Tanner M, Alonso P, Menendez C. Efficacy and safety of intermittent preventive treatment with sulfadoxine-pyrimethamine for malaria in African infants: a pooled analysis of six randomised, placebo-controlled trials. Lancet. 2009 Oct 31;374(9700):1533-42. doi: 10.1016/S0140-6736(09)61258-7. Epub 2009 Sep 16. Review. PubMed PMID: 19765816.
5: ter Kuile FO, van Eijk AM, Filler SJ. Effect of sulfadoxine-pyrimethamine resistance on the efficacy of intermittent preventive therapy for malaria control during pregnancy: a systematic review. JAMA. 2007 Jun 20;297(23):2603-16. Review. PubMed PMID: 17579229.
6: Peters PJ, Thigpen MC, Parise ME, Newman RD. Safety and toxicity of sulfadoxine/pyrimethamine: implications for malaria prevention in pregnancy using intermittent preventive treatment. Drug Saf. 2007;30(6):481-501. Review. PubMed PMID: 17536875.
7: Hwang J, Bitarakwate E, Pai M, Reingold A, Rosenthal PJ, Dorsey G. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for uncomplicated malaria: a systematic review. Trop Med Int Health. 2006 Jun;11(6):789-99. Review. PubMed PMID: 16771999.
8: Bukirwa H, Critchley J. Sulfadoxine-pyrimethamine plus artesunate versus sulfadoxine-pyrimethamine plus amodiaquine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2006 Jan 25;(1):CD004966. Review. PubMed PMID: 16437507.
9: McIntosh HM, Jones KL. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD000386. Review. PubMed PMID: 16235276.
10: Sibley CH, Hyde JE, Sims PF, Plowe CV, Kublin JG, Mberu EK, Cowman AF, Winstanley PA, Watkins WM, Nzila AM. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends Parasitol. 2001 Dec;17(12):582-8. Review. PubMed PMID: 11756042.
11: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2001;(4):CD000386. Review. Update in: Cochrane Database Syst Rev. 2005;(4):CD000386. PubMed PMID: 11687077.
12: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2000;(2):CD000386. Review. Update in: Cochrane Database Syst Rev. 2001;(4):CD000386. PubMed PMID: 10796538.
13: McIntosh HM, Greenwood BM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine as a treatment for uncomplicated malaria--a systematic review. Ann Trop Med Parasitol. 1998 Apr;92(3):265-70. Review. PubMed PMID: 9713541.
14: Dorangeon PH, Marx-Chemla C, Quereux C, Fay R, Leroux B, Choisy H, Pinon JM, Wahl P. [The risks of pyrimethamine-sulfadoxine combination in the prenatal treatment of toxoplasmosis]. J Gynecol Obstet Biol Reprod (Paris). 1992;21(5):549-56. Review. French. PubMed PMID: 1401771.
15: Pearson RD, Hewlett EL. Use of pyrimethamine-sulfadoxine (Fansidar) in prophylaxis against chloroquine-resistant Plasmodium falciparum and Pneumocystis carinii. Ann Intern Med. 1987 May;106(5):714-8. Review. PubMed PMID: 3551713.

Explore Compound Types